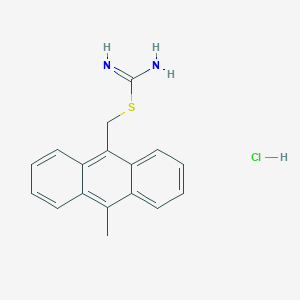

(10-Methylanthracen-9-yl)methyl carbamimidothioate hydrochloride

Vue d'ensemble

Description

“(10-Methylanthracen-9-yl)methyl carbamimidothioate hydrochloride” is a compound with the molecular formula C17H17ClN2S . It has a molecular weight of 316.8 g/mol . This compound is also known by other names such as NSC 146109 HYDROCHLORIDE and S-(10-Methylanthracen-9-yl)methyl Isothiourea Hydrochloride .

Molecular Structure Analysis

The compound has a complex structure with multiple rings. The InChI string, which represents the structure of the compound, isInChI=1S/C17H16N2S.ClH/c1-11-12-6-2-4-8-14 (12)16 (10-20-17 (18)19)15-9-5-3-7-13 (11)15;/h2-9H,10H2,1H3, (H3,18,19);1H . The Canonical SMILES representation is CC1=C2C=CC=CC2=C (C3=CC=CC=C13)CSC (=N)N.Cl . Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.8 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has 3 rotatable bonds . The exact mass of the compound is 316.0800974 g/mol .Applications De Recherche Scientifique

p53 Activation

NSC 146109 Hydrochloride is a cell-permeable p53 activator . The p53 protein is a crucial regulator of cell cycle and apoptosis, and its activation can lead to the inhibition of cancer cell growth .

Genotype-Selective Antitumor Agent

This compound acts as a genotype-selective antitumor agent . It selectively inhibits the growth of transformed cells without causing genotoxicity .

Inhibition of MDMX Expression

NSC 146109 Hydrochloride activates p53 by inhibiting MDMX expression . MDMX is a crucial negative regulator of p53, so its inhibition can lead to increased p53 activity .

Breast Cancer Research

NSC 146109 Hydrochloride is used in breast cancer research as it promotes breast cancer cells to undergo apoptosis through activating p53 and inducing the expression of proapoptotic genes .

Cell Viability Assay

This compound displays some selectivity for tumor cells vs. normal cells in an MTT cell viability assay . This makes it a useful tool for studying cell viability and cytotoxicity .

Increase in Endogenous p53 Levels

NSC 146109 Hydrochloride increases the level of endogenous p53 in tumor cells . This can lead to the induction of cell cycle arrest and apoptosis, thereby inhibiting tumor growth .

Mécanisme D'action

Target of Action

NSC 146109 hydrochloride is a small-molecule p53 activator . Its primary target is MDMX (also known as MDM4) , a protein that plays a crucial role in apoptosis, the process of programmed cell death .

Mode of Action

The compound interacts with its target, MDMX, by inhibiting its expression . This inhibition leads to the activation of p53 , a protein that plays a vital role in preventing cancer formation, thus promoting apoptosis .

Biochemical Pathways

The activation of p53 by NSC 146109 hydrochloride leads to the induction of proapoptotic genes . This induction promotes apoptosis, particularly in breast cancer cells . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.

Pharmacokinetics

It is soluble in dmso to 100 mm and in ethanol to 10 mm , which may influence its bioavailability.

Result of Action

The activation of p53 and the subsequent induction of proapoptotic genes lead to apoptosis in breast cancer cells . This result suggests that NSC 146109 hydrochloride could be a potential therapeutic agent for breast cancer .

Propriétés

IUPAC Name |

(10-methylanthracen-9-yl)methyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S.ClH/c1-11-12-6-2-4-8-14(12)16(10-20-17(18)19)15-9-5-3-7-13(11)15;/h2-9H,10H2,1H3,(H3,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBMUYOXJUCEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CSC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(10-Methylanthracen-9-yl)methyl carbamimidothioate hydrochloride | |

CAS RN |

59474-01-0 | |

| Record name | Pseudourea, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol](/img/structure/B120308.png)

![(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B120322.png)

![1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B120326.png)

![1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one](/img/structure/B120347.png)

![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)